4',6-Dichloroflavone
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Overview
Description
4’,6-Dichloroflavone is a halogenated flavonoid compound with the molecular formula C15H8Cl2O2. . The compound is characterized by the presence of two chlorine atoms at the 4’ and 6 positions on the flavone backbone, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dichloroflavone typically involves the halogenation of flavone precursors. One common method includes the use of 4-chlorophenyl and 6-chlorochromen-4-one as starting materials. The reaction is carried out under controlled conditions, often involving the use of chlorinating agents such as thionyl chloride or phosphoryl chloride .
Industrial Production Methods: Industrial production of 4’,6-Dichloroflavone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 4’,6-Dichloroflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of various substituted flavones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The biological activity of 4’,6-Dichloroflavone is primarily attributed to its ability to interact with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a free radical scavenger, protecting cells from oxidative damage. Additionally, 4’,6-Dichloroflavone can inhibit specific enzymes and signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Chloroflavone
- 3-Iodo-4-methyl-5-chloroflavone
- 4-Nitroflavone
Comparison: 4’,6-Dichloroflavone is unique due to the specific positioning of chlorine atoms, which enhances its biological activity compared to other halogenated flavones. For instance, 2-chloroflavone shows less inhibitory activity against certain enzymes compared to 4’,6-Dichloroflavone . The presence of multiple halogen atoms in 4’,6-Dichloroflavone also contributes to its higher stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLFWYOKPWRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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